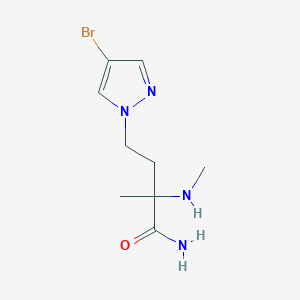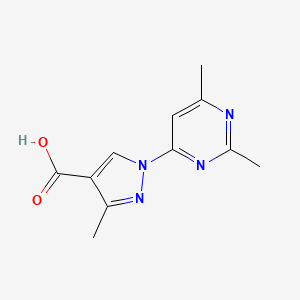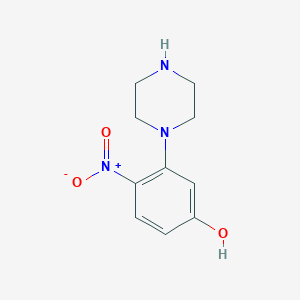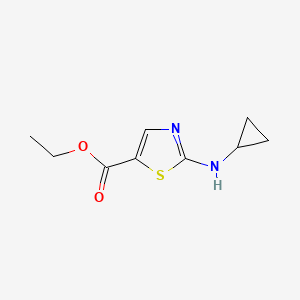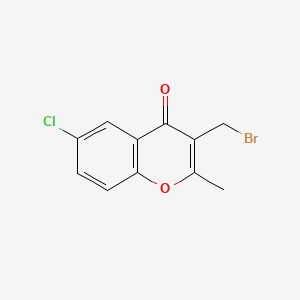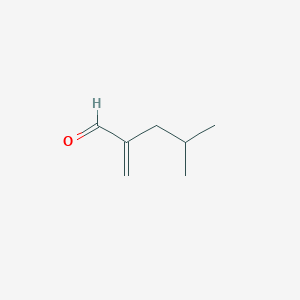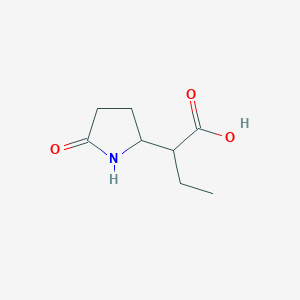
2-(5-Oxopyrrolidin-2-yl)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Oxopyrrolidin-2-yl)butanoic acid is a chemical compound with the molecular formula C8H13NO3 It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxopyrrolidin-2-yl)butanoic acid typically involves the formation of the pyrrolidinone ring followed by the introduction of the butanoic acid side chain. One common method involves the cyclization of a suitable precursor, such as a γ-amino acid, under acidic or basic conditions to form the pyrrolidinone ring. The butanoic acid side chain can then be introduced through various alkylation or acylation reactions.
Industrial Production Methods
Industrial production of 2-(5-Oxopyrrolidin-2-yl)butanoic acid may involve more efficient and scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxopyrrolidin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidinone or pyrrolidine derivatives.
Scientific Research Applications
2-(5-Oxopyrrolidin-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Oxopyrrolidin-2-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
2-(5-Oxopyrrolidin-2-yl)butanoic acid can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidinone ring but differ in the substitution pattern and side chains.
Pyrrolizines: These compounds have a fused bicyclic structure that includes a pyrrolidine ring.
Prolinol: This compound contains a pyrrolidine ring with a hydroxyl group, differing in its functional groups and potential reactivity.
The uniqueness of 2-(5-Oxopyrrolidin-2-yl)butanoic acid lies in its specific substitution pattern and the presence of both a pyrrolidinone ring and a butanoic acid side chain, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(5-oxopyrrolidin-2-yl)butanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-5(8(11)12)6-3-4-7(10)9-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
JELKYZQXVVLOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


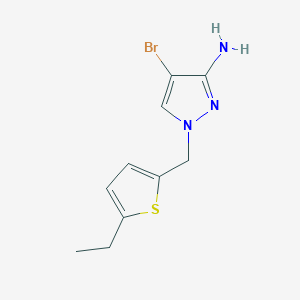
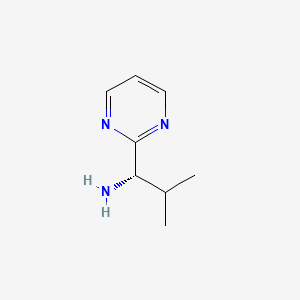

![1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13545786.png)
![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)
![2-(3,5-dichloropyridin-4-yl)-1-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13545797.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine](/img/structure/B13545802.png)
